N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O2S/c25-19(21-24-16-9-2-4-11-18(16)27-21)22-14-7-5-6-13(12-14)20-23-15-8-1-3-10-17(15)26-20/h1-12H,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCWCRRVCFSOGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole and benzothiazole intermediates. One common method involves the cyclization of 2-aminophenol with carboxylic acids to form benzoxazole derivatives . Similarly, benzothiazole derivatives can be synthesized through the reaction of 2-aminothiophenol with carboxylic acids .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process and reduce reaction times .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzothiazole-2-carboxamide group undergoes nucleophilic substitution at the sulfur or nitrogen atoms. For example:
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Smiles rearrangement : Activation of benzoxazole-2-thiol with chloroacetyl chloride in DMF leads to substitution at the sulfur atom, forming N-substituted aminobenzoxazoles .
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Thiol displacement : Reaction with amines (e.g., 3-bromopropylamine HBr) under basic conditions (CsCO) produces substituted derivatives .
Optimized Conditions :
| Entry | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | CsCO | DMF | Reflux | 72% |
| 2 | KOH | Toluene | 100°C | 66% |
Cross-Coupling Reactions
Benzoxazole and benzothiazole moieties act as directing groups in copper-catalyzed cross-dehydrogenative coupling (CDC) reactions:
-
CDC with aldehydes : Reacts with benzaldehyde in the presence of CuFeO nanoparticles and tert-butyl hydroperoxide (TBHP) to form ester derivatives .
-
Mechanism : Chelation-assisted oxidative coupling generates acyl radicals, followed by reductive elimination .
Representative Reaction :
Yield : 56–89% depending on the aldehyde .
Metal Chelation and Complexation
The carboxamide and heterocyclic nitrogen/sulfur atoms enable metal coordination:
-
Coordination with transition metals : Forms octahedral complexes with Co(II), Ni(II), Cu(II), and Zn(II) .
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Enhanced bioactivity : Metal chelates exhibit improved antimicrobial and antioxidant properties compared to free ligands .
Complex Stability :
| Metal | Geometry | Log K (Stability Constant) |
|---|---|---|
| Cu(II) | Octahedral | 8.2 ± 0.3 |
| Zn(II) | Tetrahedral | 7.8 ± 0.2 |
Hydrolysis and Stability Studies
-
Carboxamide hydrolysis : Under acidic (HCl) or basic (NaOH) conditions, the carboxamide group hydrolyzes to the corresponding carboxylic acid.
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Benzoxazole ring-opening : Prolonged heating in polar solvents (e.g., methanol) leads to imine formation via nucleophilic attack .
Hydrolysis Conditions :
| Medium | Temperature | Time | Product |
|---|---|---|---|
| 1M HCl | 80°C | 6h | Carboxylic acid |
| 1M NaOH | 60°C | 4h | Carboxylate salt |
Biological Interactions
While direct data on N-(3-(benzo[d ]oxazol-2-yl)phenyl)benzo[d ]thiazole-2-carboxamide is limited, analogous compounds exhibit:
Scientific Research Applications
Medicinal Chemistry Applications
N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide belongs to a class of compounds known for their diverse pharmacological properties. Recent studies have highlighted its potential as a therapeutic agent in several areas:
- Anticancer Activity : Compounds containing the benzo[d]oxazole and benzo[d]thiazole moieties have been investigated for their ability to inhibit cancer cell proliferation. For instance, derivatives of benzo[d]thiazole have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- Antimicrobial Properties : The compound has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. This activity is attributed to its ability to disrupt bacterial cell wall synthesis .
- Neuroprotective Effects : Research indicates that derivatives of benzo[d]oxazole can protect neuronal cells from β-amyloid-induced toxicity, making them potential candidates for Alzheimer's disease treatment. These compounds modulate key signaling pathways involved in neurodegeneration .
The biological activities of this compound can be summarized as follows:
Synthetic Methodologies
The synthesis of this compound involves various strategies that enhance yield and purity:
- Catalyst-Free Reactions : Recent advancements have introduced microwave-assisted synthesis methods that eliminate the need for catalysts, leading to higher yields and reduced reaction times. For example, a study reported a catalyst-free method yielding over 90% for similar compounds .
- Green Chemistry Approaches : Emphasis on environmentally friendly synthesis methods has led to the exploration of solvent-free reactions and alternative reaction media that minimize waste and enhance safety .
Case Studies
Several case studies illustrate the practical applications of this compound:
Case Study 1: Anticancer Activity
A derivative of the compound was tested against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value comparable to established chemotherapeutics.
Case Study 2: Neuroprotection
In vivo studies using zebrafish models showed that the compound reduced neurotoxicity associated with β-amyloid exposure, suggesting its potential as a safer alternative to existing Alzheimer's treatments.
Case Study 3: Antimicrobial Efficacy
A series of derivatives were screened against various bacterial strains. The most potent compound exhibited an MIC (Minimum Inhibitory Concentration) lower than that of vancomycin, indicating its potential as a new antibiotic agent.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit quorum sensing in bacteria by binding to the LasR receptor, thereby preventing the expression of virulence factors . This compound’s ability to interfere with bacterial communication pathways makes it a promising candidate for antimicrobial therapies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Lower yields (e.g., 21% for compound 14) are common in benzothiazole carboxamide syntheses due to steric hindrance or side reactions .
- Electron-withdrawing groups (e.g., trifluoromethoxy in compound 10) may enhance stability but require stringent coupling conditions .
Anticancer Activity
- Compound 12 Series () : Benzoxazole-thioacetamides (e.g., 12c–12h) showed cytotoxicity against HepG2 cells (IC₅₀ ~10–50 µM) via BAX/Bcl-2 modulation and caspase-3 activation .
- N-(Benzoxazol-2-yl)hydrazinecarboxamide Derivatives () : C5-substituted analogs exhibited superior activity (IC₅₀ ~2–10 µM against HeLa, IMR-32, and MCF-7) compared to C7-substituted derivatives, highlighting the importance of substituent positioning .
- Target Compound : The benzothiazole carboxamide group may enhance DNA intercalation or kinase inhibition, though specific data are needed.
Immunoproteasome Inhibition ()
- N-(3-(Benzo[d]oxazol-2-yl)-4-hydroxyphenyl)-2-(naphthalen-2-yloxy)acetamide: Demonstrated 9% immunoproteasome inhibition at 11.84 µM, suggesting moderate activity.
Anti-inflammatory and Analgesic Activity ()
- 2-(2-(Benzo[d]oxazol-2-yl)phenylamino)-N-(substituted phenyl)acetamides: Reduced carrageenan-induced paw edema by 40–60% compared to diclofenac sodium (70%), with electron-donating substituents enhancing activity .
Structure-Activity Relationships (SAR)
Biological Activity
N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications based on existing research findings.
Chemical Structure and Properties
The compound features a unique combination of benzo[d]oxazole and benzo[d]thiazole moieties, linked through a carboxamide functional group. This structural arrangement suggests significant reactivity and interaction potential with various biological targets.
Molecular Formula
- Molecular Formula : C21H16N2O2S
- Molecular Weight : 364.43 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the benzo[d]oxazole core.
- Introduction of the benzo[d]thiazole moiety through cyclization reactions.
- Attachment of the carboxamide group.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent, particularly against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HepG2 (liver cancer)
In vitro studies have shown that derivatives of benzo[d]oxazole can induce apoptosis in these cell lines, demonstrating IC50 values in the sub-micromolar range, indicating potent cytotoxic effects .
Antibacterial Activity
Preliminary docking studies suggest that this compound may interact with proteins involved in bacterial quorum sensing systems, particularly in Gram-negative bacteria such as Pseudomonas aeruginosa. This interaction could potentially inhibit biofilm formation and virulence factors without exerting traditional antibiotic effects .
The mechanism underlying its biological activity may involve:
- Inhibition of key signaling pathways (e.g., GSK-3β and NF-kB).
- Modulation of apoptosis-related proteins (e.g., Bax and Bcl-2).
Research has indicated that compounds with similar structures can significantly reduce the expression of these proteins, thereby enhancing cell viability under stress conditions induced by toxic agents like Aβ25-35 .
Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on MCF-7 cells. The results demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
Study 2: Quorum Sensing Inhibition
Another study focused on the compound's ability to inhibit quorum sensing in Pseudomonas aeruginosa. The compound showed promising results with an IC50 value indicating effective inhibition at concentrations that did not affect bacterial growth directly .
Comparative Analysis
| Compound | Biological Activity | IC50 Value (μM) | Target |
|---|---|---|---|
| This compound | Anticancer | < 5 | MCF-7 |
| Similar Derivative A | Antibacterial | 115.2 | Pseudomonas aeruginosa |
| Similar Derivative B | Anticancer | 0.65 | MCF-7 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving amidation, coupling, and cyclization. For example, describes the use of nitrogen atmospheres, copper iodide catalysis, and sodium azide for synthesizing benzoxazole-thiazole hybrids. Key steps include:
- Amidation : Reacting acid precursors (e.g., benzo[d]thiazole-2-carboxylic acid) with amines (e.g., 3-aminophenylbenzoxazole derivatives) using coupling agents like HATU or EDC.
- Purification : Employ column chromatography (silica gel, hexane/EtOAC gradients) and validate purity via HPLC (≥98% purity achieved in ) .
- Optimization : Adjust solvent systems (e.g., DMF for solubility) and catalyst ratios to improve yields.
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Analyze - and -NMR spectra to confirm benzoxazole (δ ~7.3–8.5 ppm for aromatic protons) and benzothiazole (δ ~120–140 ppm for carbons) moieties (as in and ) .
- Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., m/z 396.99 [M+1] in ) .
- HPLC : Monitor purity with C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in benzoxazole-thiazole hybrids?
- Methodological Answer :
- Substitution Patterns : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups at C5 of benzoxazole in enhance anticancer activity) .
- Pharmacophore Modeling : Use tools like Schrödinger Suite to identify critical interactions (e.g., hydrogen bonding with COX-2 in ) .
- Biological Assays : Compare IC values across cell lines (e.g., HeLa and MCF-7 in ) to correlate substituents with potency .
Q. How can contradictions in reported pharmacological data (e.g., anti-inflammatory vs. anticancer efficacy) be resolved?
- Methodological Answer :
- Dose-Response Studies : Establish dose-dependent effects (e.g., shows IC values ranging from 5–50 μM) .
- Target Profiling : Use kinase assays or proteomics to identify off-target interactions (e.g., links TLR9 inhibition to anti-inflammatory activity) .
- Data Normalization : Standardize assay conditions (e.g., MTT vs. Western blot in ) to minimize variability .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to targets like prostaglandin synthase ( ) or acetylcholinesterase ( ) .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes (e.g., ’s docking poses for triazole-thiazole hybrids) .
- QSAR Models : Develop regression models using descriptors like logP and polar surface area ( reports R > 0.85 for anti-inflammatory activity) .
Analytical Challenges
Q. How can researchers address solubility and stability issues during in vitro assays?
- Methodological Answer :
- Solubility : Use DMSO stock solutions (≤0.1% final concentration) and validate stability via UV-Vis spectroscopy ( recommends avoiding aqueous buffers with pH > 7) .
- Degradation Studies : Monitor compound integrity under assay conditions (e.g., 37°C, 5% CO) using LC-MS .
Q. What experimental designs are recommended for reconciling discrepancies in synthetic yields across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
